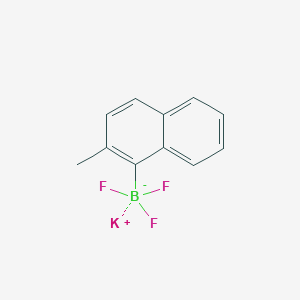
N-ethyl-3-(methylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3-(methylamino)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amide group (-CONH2) attached to an ethyl group and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-ethyl-3-(methylamino)propanamide can be synthesized through several methods. One common approach involves the reaction of N-ethylpropanamide with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials, N-ethylpropanamide and methylamine, are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified through distillation or crystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-3-(methylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
N-ethyl-3-(methylamino)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-ethyl-3-(methylamino)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-3-(methylamino)propanamide
- N-ethylpropanamide
- N-methylpropanamide
Uniqueness
N-ethyl-3-(methylamino)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethyl group and a methylamino group attached to the amide moiety differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H14N2O |
|---|---|
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
N-ethyl-3-(methylamino)propanamide |
InChI |
InChI=1S/C6H14N2O/c1-3-8-6(9)4-5-7-2/h7H,3-5H2,1-2H3,(H,8,9) |
Clave InChI |
PKOPUKYDRVDFAY-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)CCNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione](/img/structure/B13488282.png)
![[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol](/img/structure/B13488296.png)


![2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid](/img/structure/B13488317.png)








